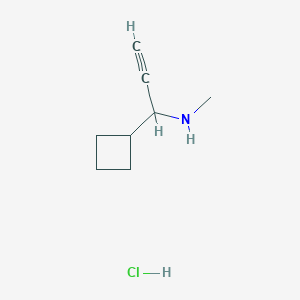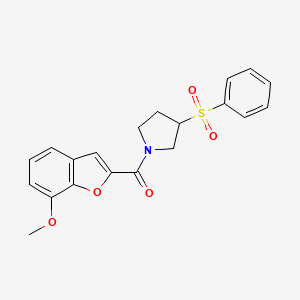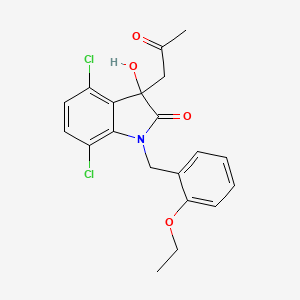
4,7-Dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-Dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a chemical compound that belongs to the indolinone family. It is a synthetic compound that has gained significant attention in scientific research due to its potential for various applications.
Scientific Research Applications
Synthesis and Evaluation as Potential Anticancer Agents
A series of novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to the core structure of 4,7-Dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, were synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Compound 3o exhibited GI(50) values indicating potent activity against A549/ATTC non-small cell lung cancer and LOX IMVI melanoma cell lines, suggesting these analogs as useful leads for anticancer drug development (Penthala et al., 2010).
Cytotoxic Activities of Isatin Derivatives
Research into isatin derivatives, which are structurally related to this compound, has led to the synthesis and characterization of compounds with significant in vitro cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. The study identified compounds 4d, 4e, and 4g, along with indolin-2-one 5f, as displaying notable cytotoxic activities, highlighting their potential in cancer treatment research (Reddy et al., 2013).
Antimicrobial and Antioxidant Activities of Metal Complexes
Research into the antimicrobial and antioxidant properties of compounds structurally similar to this compound has led to the synthesis of novel complexes with Co^2+, Ni^2+, Cu^2+, and Zn^2+. These complexes demonstrated significant antimicrobial activities and comparative antioxidant capabilities, indicating their potential utility in various therapeutic applications (Khan et al., 2015).
Cholinesterase Inhibition and Antioxidant Potential for Alzheimer's Disease
Derivatives of indoline-3-propionic acids and esters, which share a core structure with this compound, have shown promising results as cholinesterase inhibitors and antioxidants. These compounds are effective in scavenging different radicals and protecting against oxidative stress-induced cytotoxicity, offering a multifunctional approach to Alzheimer's disease treatment. The research highlights compounds with dual acetylcholinesterase and butyrylcholinesterase inhibitory activities, alongside significant antioxidant effects, presenting them as potential multifunctional drugs for Alzheimer's therapy (Yanovsky et al., 2012).
properties
IUPAC Name |
4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-3-27-16-7-5-4-6-13(16)11-23-18-15(22)9-8-14(21)17(18)20(26,19(23)25)10-12(2)24/h4-9,26H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGRNHCYIAJGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

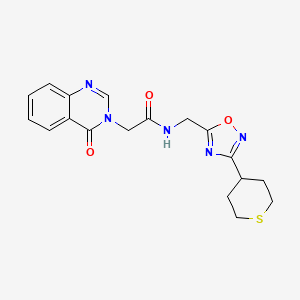
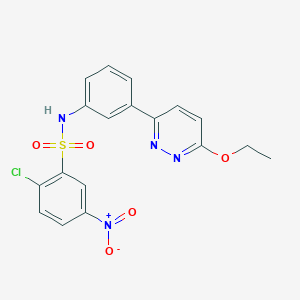
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
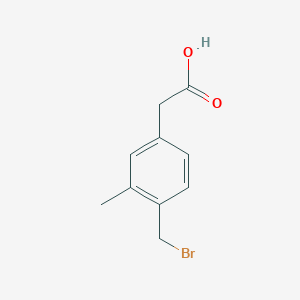
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

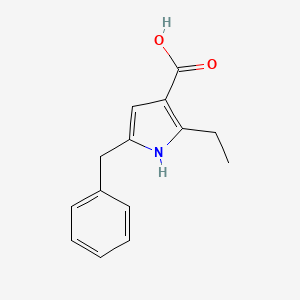
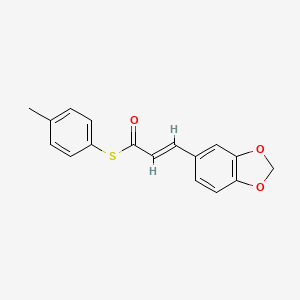
![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)
![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B2560490.png)
![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)
